Product packaging for Dimethylhydroxy dihydroflavone(Cat. No.:CAS No. 179125-68-9)

Dimethylhydroxy dihydroflavone

Cat. No.: B3048672
CAS No.: 179125-68-9
M. Wt: 268.31 g/mol
InChI Key: PMUWWDBIGFMHAW-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylhydroxy dihydroflavone, also known in research as trans-3,4'-Dimethyl-3-hydroxyflavanone (t-flavanone), is a synthetic flavonoid derivative with significant research interest for its biological activity. This compound is a key subject of study in dermatological research, particularly for its potential effects on hair biology. The primary research value of this compound lies in its ability to enhance hair-anchoring strength. In vitro studies on human hair follicles have demonstrated that t-flavanone upregulates the expression of desmoglein proteins . Desmogleins are critical components of desmosomes, the intercellular adhesive junctions that provide mechanical resilience to hair follicles . By enhancing these cell-cell adhesions, the compound reinforces hair rooting, which is a promising mechanism for addressing hair loss associated with weakened follicles . A second, well-investigated mechanism of action involves the catagen (regression) phase of the hair cycle. Research indicates that t-flavanone decreases levels of active Transforming Growth Factor-beta2 (TGF-β2), a known catagen-inducing factor, by suppressing the activity of urokinase-type plasminogen activator (uPA) on the surface of keratinocytes . This suppression of the TGF-β2 activation cascade presents a novel approach to modulating hair follicle cycling and mitigating hair loss . The research-grade this compound is characterized with the CAS Number 179125-68-9 and a molecular formula of C17H16O3 . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers can utilize this high-purity compound for in vitro and ex vivo investigations in cell biology, dermatology, and cosmetic science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B3048672 Dimethylhydroxy dihydroflavone CAS No. 179125-68-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

179125-68-9

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

(2R,3R)-3-hydroxy-3-methyl-2-(4-methylphenyl)-2H-chromen-4-one

InChI

InChI=1S/C17H16O3/c1-11-7-9-12(10-8-11)16-17(2,19)15(18)13-5-3-4-6-14(13)20-16/h3-10,16,19H,1-2H3/t16-,17+/m1/s1

InChI Key

PMUWWDBIGFMHAW-SJORKVTESA-N

SMILES

CC1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)(C)O

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2[C@@](C(=O)C3=CC=CC=C3O2)(C)O

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)(C)O

Other CAS No.

883887-18-1

Origin of Product

United States

Advanced Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques for Detailed Molecular Architecture

Spectroscopic methods provide profound insights into the atomic and molecular structure of compounds. For a nuanced understanding of dimethylhydroxy dihydroflavone, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-ESI-MS), and Circular Dichroism (CD) are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional arrangement of atoms in a molecule, known as stereochemistry. longdom.org For dihydroflavonols, the relative configuration of substituents at the C2 and C3 positions is determined by analyzing the coupling constants (J2,3) in the proton NMR (¹H NMR) spectrum. hebmu.edu.cn A trans configuration is typically associated with a diaxial orientation of the H2 and H3 protons, while a cis configuration corresponds to an axial-equatorial arrangement. hebmu.edu.cn

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful in establishing proton connectivity and differentiating between various stereochemical possibilities. longdom.org By analyzing the cross-peaks in a COSY spectrum, researchers can deduce the spatial relationships between protons, which is crucial for distinguishing between diastereomers. longdom.org In some cases, the use of different deuterated solvents, such as chloroform-d (B32938) (CDCl₃) and acetone-d₆, can help resolve overlapping signals in the ¹H NMR spectrum, providing clearer data for structural assignment. researchgate.net

NMR Technique Application in Dihydroflavonol Analysis Key Information Obtained
¹H NMRDetermination of relative stereochemistryCoupling constants (J2,3) to distinguish cis and trans isomers. hebmu.edu.cn
2D-COSYElucidation of proton connectivityCorrelation patterns revealing spatial proximity of protons. longdom.org
Solvent EffectsResolution of ambiguous signalsSharper, more defined spectra for accurate assignment. researchgate.net

High-Resolution Mass Spectrometry (HR-ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) coupled with techniques like Electrospray Ionization (ESI) provides highly accurate mass measurements, enabling the determination of elemental compositions. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) further fragments the molecule to yield structural information. mdpi.comnih.govmiamioh.edu The fragmentation patterns of flavonoids are often characteristic of their core structure and substitution patterns. mdpi.comnih.gov

For instance, the presence of methoxy (B1213986) groups on a flavonoid can be identified by the radical loss of a methyl group (CH₃•). mdpi.comnih.gov Diagnostic product ions can indicate the substitution pattern on the A and B rings. For example, a product ion at m/z 153 is often indicative of two hydroxyl groups on the A ring. mdpi.comnih.gov Distinguishing between structural isomers, which have the same mass but different arrangements of atoms, can be achieved by analyzing differences in their fragmentation pathways and the relative intensities of their product ions. mdpi.comlcms.cz Techniques like Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) are employed to induce fragmentation and differentiate isomers. lcms.cz

Mass Spectrometry Technique Purpose in Flavonoid Analysis Example Finding
HR-ESI-MSAccurate mass measurementDetermination of elemental formula. mdpi.comnih.gov
MS/MS (CID, HCD)Structural elucidation and isomer differentiationCharacteristic neutral losses (e.g., CO, H₂O) and diagnostic fragment ions. mdpi.comlcms.cz
MSnIn-depth fragmentation analysisProvides more detailed structural information by fragmenting product ions. lcms.cz

Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules, including flavonoids. mtoz-biolabs.comnih.govspark904.nl It measures the differential absorption of left and right circularly polarized light. mtoz-biolabs.comspark904.nl For dihydroflavonols, the CD spectrum can reveal the absolute configuration at the C2 and C3 stereocenters. hebmu.edu.cn

The process involves comparing the experimental CD spectrum of the unknown compound with the spectra of compounds with known configurations. mtoz-biolabs.com For dihydroflavonols, a positive Cotton effect (CE) in the n → π* transition region (around 300–340 nm) typically indicates a 2R configuration, while a negative CE suggests a 2S configuration. hebmu.edu.cn This, combined with the relative stereochemistry determined by NMR, allows for the unambiguous assignment of the absolute configuration, such as (2R,3R) or (2S,3S) for trans isomers and (2R,3S) or (2S,3R) for cis isomers. hebmu.edu.cn

CD Spectral Feature Stereochemical Correlation in Dihydroflavonols
Positive Cotton Effect (ca. 300-340 nm)Indicates a 2R absolute configuration. hebmu.edu.cn
Negative Cotton Effect (ca. 300-340 nm)Indicates a 2S absolute configuration. hebmu.edu.cn

Chromatographic Separations for Compound Purity and Isomer Differentiation

Chromatographic techniques are essential for separating individual compounds from complex mixtures and for differentiating between closely related isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MSn) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique for analyzing complex mixtures of compounds like those found in natural product extracts. spectralworks.comncsu.eduresearchgate.net It separates compounds based on their interactions with a stationary phase and a mobile phase before they are detected by a mass spectrometer. nih.gov This is particularly useful for analyzing non-volatile and thermally labile compounds, which are common among flavonoids. spectralworks.com

The combination of one-dimensional gel electrophoresis with reversed-phase LC-MS/MS (GeLC-MS/MS) is a powerful approach for analyzing complex protein mixtures, and similar principles can be applied to other complex biological samples. nih.gov The use of LC-MSn, where multiple stages of mass analysis are performed, allows for the detailed structural characterization of individual components in a mixture. lcms.cz This is crucial for identifying and quantifying specific flavonoids, including this compound, within a complex matrix. ncsu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. spectralworks.comnih.gov In metabolomics, which is the comprehensive study of small molecules within a biological system, GC-MS is often used to profile primary metabolites such as amino acids, sugars, and organic acids. nih.govmdpi.com

For the analysis of non-volatile compounds like flavonoids by GC-MS, a chemical derivatization step is necessary to make them volatile. shimadzu.com This typically involves reactions such as methoximation followed by trimethylsilylation (TMS) to convert polar functional groups (like hydroxyl groups) into less polar, more volatile derivatives. shimadzu.com While LC-MS is generally more common for flavonoid analysis, GC-MS can be a valuable tool in broader metabolomic studies where a wide range of compound classes are being investigated. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, isolation, and quantification of flavonoid compounds, including various isomers of this compound, from complex mixtures such as plant extracts. lcms.czresearchgate.net The method's high resolution, sensitivity, and speed make it an indispensable tool in natural product chemistry. lcms.cz HPLC, particularly in its reversed-phase configuration (RP-HPLC), is widely employed for these purposes due to its robustness and applicability to a broad range of compound polarities. lcms.cz

The fundamental principle of HPLC involves the passage of a pressurized liquid solvent mixture (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase). The separation is achieved based on the differential partitioning of the analyte molecules between the two phases. For flavonoids, C18 columns are among the most frequently used stationary phases. nih.govinnovareacademics.inrjptonline.org

The mobile phase typically consists of a mixture of water (often acidified with formic or phosphoric acid to improve peak shape and resolution) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.govmdpi.com Gradient elution, where the composition of the mobile phase is changed over time, is common for separating multiple components in a complex extract with varying polarities. researchgate.netnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. innovareacademics.inmdpi.com For flavonoids, detection wavelengths are often set around 260-285 nm and 330-370 nm to capture the characteristic absorbance maxima of the flavone (B191248) nucleus. researchgate.net

Isolation using Preparative HPLC

For the isolation of specific compounds like this compound derivatives, preparative HPLC is the method of choice. lcms.cznih.gov This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. rjptonline.org The goal is to obtain sufficient quantities of a pure compound for further structural elucidation or biological testing. lcms.cz The process often begins with an initial fractionation of a crude extract using methods like column chromatography, followed by purification of these fractions via preparative HPLC. phcogj.comnih.gov Fractions corresponding to specific peaks on the chromatogram are collected, and the solvent is evaporated to yield the isolated compound. rjptonline.org The purity of the isolated fractions is then confirmed using analytical HPLC. rjptonline.orgnih.gov

Quantification using Analytical HPLC

Analytical HPLC is used to determine the concentration of a specific compound within a sample. innovareacademics.inmdpi.com This is achieved by creating a calibration curve using certified reference standards of the target analyte. innovareacademics.in The peak area of the analyte in the sample chromatogram is compared to the calibration curve to calculate its concentration. innovareacademics.in Validated HPLC methods for quantification are characterized by their linearity, precision, accuracy, and sensitivity, including the limit of detection (LOD) and limit of quantitation (LOQ). innovareacademics.inmdpi.com For instance, a validated HPLC method for quantifying flavonoids reported a broad linear range of 0.20–50.00 μg/mL with correlation coefficients (r²) greater than 0.9944. mdpi.com

Detailed findings from various research studies on the HPLC analysis of related flavonoids are presented below, illustrating the typical parameters used for their separation and quantification.

Interactive Data Table: HPLC Parameters for Flavonoid Analysis

This table summarizes the chromatographic conditions used in various studies for the analysis of flavonoids structurally related to this compound.

Compound NameHPLC System & ColumnMobile PhaseElution Mode & Flow RateDetectionReference
7,4'-Dimethoxyisoflavone Agilent Poroshell EC-C18 (2.1 x 100 mm, 2.7 µm)A: 0.2% Formic Acid, B: AcetonitrileGradient, 0.5 mL/min260 and 280 nm
Chrysin (5, 7-dihydroxyflavone) C18 reversed-phase (250 × 4.6 mm, 5 µm)Methanol:Water (85:15 v/v)Isocratic, 1.0 mL/minPDA, 268 nm innovareacademics.in
Multiple Flavonoids Agilent Eclipse Plus C18 (250 x 4.6 mm, 5 µm)A: Acetonitrile, B: WaterGradient, 1.0 mL/min285 nm & 225 nm nih.gov
Multiple Flavonoids C18 Lichrospher 100 (250 x 4.0 mm, 5 µm)0.01 M Phosphoric Acid - MethanolGradient, 0.6 mL/min285 nm researchgate.net
Flavone C-Glycosides YMC-Pack ODS-AMethanol - 0.05% Phosphoric AcidIsocratic, 3.0 mL/minNot Specified nih.gov

Biosynthetic Pathways and Natural Derivation Research

Enzymatic Mechanisms in Flavanone (B1672756) Core Synthesis

The biosynthesis of the flavanone core, the fundamental structure for Dimethylhydroxy dihydroflavone, originates from the general phenylpropanoid pathway. nih.govtaylorandfrancis.com This intricate process begins with the amino acid phenylalanine. The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid. nih.gov Following this, cinnamic acid 4-hydroxylase (C4H) introduces a hydroxyl group, forming p-coumaric acid. nih.gov This is then converted to its activated thioester form, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL). frontiersin.orgresearchgate.net

The first committed step to flavonoid synthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, which are derived from the acetate-malonate pathway. frontiersin.orgresearchgate.net This reaction is catalyzed by chalcone (B49325) synthase (CHS), a key enzyme that forms a tetraketide intermediate which is then cyclized to produce naringenin (B18129) chalcone. nih.govfrontiersin.org Subsequently, chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone into the flavanone known as (2S)-naringenin. nih.govfrontiersin.org This naringenin molecule serves as a crucial precursor for a wide variety of flavonoids, including the dihydroflavone class. frontiersin.orgmdpi.com

Specific Methylation and Hydroxylation Events in this compound Formation

To form this compound, the basic flavanone structure undergoes precise hydroxylation and methylation reactions. These modifications are catalyzed by specific enzyme classes that add hydroxyl (-OH) and methyl (-CH3) groups to the flavonoid skeleton.

Hydroxylation is a key modification step catalyzed primarily by two types of enzymes: cytochrome P450-dependent monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). mdpi.com These enzymes introduce hydroxyl groups at specific positions on the A, B, and C rings of the flavanone core. nih.govoup.comresearchgate.net For instance, flavanone 3-hydroxylase (F3H) is a well-characterized 2-ODD that hydroxylates the C-3 position of the C ring, converting a flavanone into a dihydroflavonol. mdpi.comnih.govnotulaebotanicae.ro Other hydroxylases like flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) are P450 enzymes responsible for adding hydroxyl groups to the B ring. nih.govoup.comresearchgate.netmdpi.com

O-methylation is the final decorative step, catalyzed by O-methyltransferases (OMTs). oup.commdpi.com These enzymes transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a specific hydroxyl group on the flavonoid. oup.commaxapress.com This process can alter the compound's chemical properties, such as increasing its hydrophobicity. maxapress.comacs.org The formation of this compound requires two such methylation events and one hydroxylation event, with the specific positions being determined by the regiospecificity of the involved hydroxylase and OMT enzymes. oup.comnih.gov

Investigation of Precursor Compounds and Metabolic Flux

The biosynthesis of this compound relies on precursor molecules supplied by primary metabolic pathways. The foundational building blocks are phenylalanine from the shikimate pathway and malonyl-CoA from the acetate-malonate pathway. frontiersin.orgresearchgate.net

The metabolic flux, or the rate of turnover of metabolites through a biosynthetic pathway, is a critical factor in determining the yield of specific flavonoids. mdpi.comnih.gov The competition between different enzymes for the same substrate creates crucial branch points in the pathway. For example, dihydroflavonols are substrates for both flavonol synthase (FLS), leading to flavonols, and dihydroflavonol 4-reductase (DFR), leading to leucoanthocyanidins. mdpi.comfrontiersin.orgfrontiersin.org The relative activities and expression levels of these competing enzymes regulate the metabolic flow towards different flavonoid classes. frontiersin.org Researchers study and manipulate metabolic flux through techniques like metabolic engineering and the use of nanosensors to understand and potentially enhance the production of desired compounds. mdpi.comresearchgate.net

Table 1: Key Precursors in Flavanone Biosynthesis

Precursor CompoundOriginating PathwayRole in Biosynthesis
PhenylalanineShikimate PathwayInitial amino acid precursor researchgate.net
p-Coumaric AcidPhenylpropanoid PathwayIntermediate derived from phenylalanine frontiersin.org
p-Coumaroyl-CoAPhenylpropanoid PathwayActivated starter molecule for CHS frontiersin.org
Malonyl-CoAAcetate-Malonate PathwayExtender units for the A-ring formation frontiersin.org
NaringeninFlavonoid PathwayCentral flavanone intermediate frontiersin.orgmdpi.com

Phytochemical Screening and Identification of Natural Sources

Phytochemical investigations of various plant species have successfully identified natural sources of this compound. These studies typically involve solvent extraction of plant materials, followed by chromatographic and spectroscopic methods to isolate and identify the chemical constituents.

This compound has been reported in several distinct plant families. It has been isolated from the leaves of Allophylus edulis, a plant species found in several South American countries. ishs.orgnih.gov The genus Uvaria is another source, with the compound being found in the root bark of Uvaria angolensis. scribd.comacs.org Furthermore, phytochemical analysis of the stem bark of Cryptocarya rigidifolia, a species from the Lauraceae family, has also led to the identification of this compound. researchgate.netnih.gov

Table 2: Identified Natural Sources of this compound

Plant SpeciesFamilyPart(s) of Plant
Allophylus edulisSapindaceaeLeaves ishs.org
Uvaria angolensisAnnonaceaeRoot Bark scribd.com
Cryptocarya rigidifoliaLauraceaeStem Bark researchgate.net

Synthetic Chemistry Approaches to Dimethylhydroxy Dihydroflavone and Analogs

Asymmetric Synthesis Strategies for Enantiopure Dihydroflavonesthieme-connect.comresearchgate.netacs.org

The creation of single-enantiomer dihydroflavones is paramount, as different stereoisomers can exhibit varied physiological effects. thieme-connect.com Major strategies have been developed that start from common precursors and employ chiral catalysts or reagents to induce asymmetry. These include the cyclization of chalcones, functionalization of chromones, asymmetric reduction of flavones, and various intramolecular cyclization reactions. thieme-connect.comresearchgate.net

A primary and widely studied method for synthesizing dihydroflavones is the intramolecular oxa-Michael addition of 2'-hydroxychalcones. nepjol.info In this reaction, the phenolic hydroxyl group attacks the α,β-unsaturated ketone system of the chalcone (B49325), forming the heterocyclic ring of the flavanone (B1672756) and establishing the C2 chiral center. researchgate.net The key to achieving enantioselectivity is the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack. researchgate.net

Various catalytic systems have been explored for this transformation:

Organocatalysis : Chiral amines and amino acids, such as L-proline derivatives, have been used to catalyze this cyclization. thieme-connect.com For instance, an L-proline-derived catalyst can activate both the enone and the phenol (B47542) hydroxyl group, guiding the oxygen nucleophile to attack the double bond's Si face. thieme-connect.com The addition of co-catalysts like 4-chlorobenzoic acid can sometimes enhance enantioselectivity. thieme-connect.com Cinchona alkaloids have also been successfully employed as organocatalysts. researchgate.net

Metal Catalysis : Chiral metal complexes, for example, those involving nickel(II), can also effectively catalyze the intramolecular oxa-Michael addition, leading to products with high yields and enantiomeric excesses (ee). researchgate.net

These methods often result in racemic products unless a chiral catalyst is used, which has been a focus of modern synthetic exploration. thieme-connect.com

Table 1: Catalytic Systems for Asymmetric Synthesis from o-Hydroxy Chalcones

Catalyst System Substrate Key Conditions Yield Enantiomeric Excess (ee) Ref
L-proline derivative (L5) Substituted 2'-hydroxychalcones 4-chlorobenzoic acid (co-catalyst), 72h 83-99% 55-82% (S-configuration) thieme-connect.com

Another powerful strategy for the asymmetric synthesis of dihydroflavones involves the 1,4-conjugate addition of nucleophiles to a chromone (B188151) scaffold. thieme-connect.comthieme-connect.com This approach is particularly effective when using organometallic reagents, such as arylboronic acids, in the presence of a chiral transition-metal catalyst. thieme-connect.com This method constructs the C2-aryl bond with high enantioselectivity. acs.org

Key developments in this area include:

Rhodium-Catalyzed Additions : Chiral rhodium complexes have been developed for the asymmetric addition of arylboronic acids to chromones. Using a chiral diene ligand with a rhodium catalyst like [RhOH(cod)]₂, various dihydroflavone derivatives can be obtained in high yields and with excellent enantioselectivity. thieme-connect.com

Palladium-Catalyzed Additions : Palladium-based catalytic systems are also prominent. researchgate.net The use of chiral ligands, such as CarOx-type ligands or chiral 1,10-phenanthrolines, with a palladium source enables the highly enantioselective 1,4-addition of arylboronic acids to the chromone core. acs.orgthieme-connect.com These systems often exhibit good functional group tolerance and can be effective even at low catalyst loadings. thieme-connect.com

Table 2: Transition Metal-Catalyzed Asymmetric Synthesis from Chromones

Catalyst System Reagents Key Conditions Yield Enantiomeric Excess (ee) Ref
[RhOH(cod)]₂ / Chiral Ligand (L6) Chromone, Arylboronic Acid Asymmetric 1,4-addition High High thieme-connect.com
Palladium / CarOx-type Ligand Chromone, Arylboronic Acid - Up to 98% Up to 97% acs.org

The asymmetric reduction of the C2-C3 double bond in flavones is a direct route to enantioenriched dihydroflavones. nih.gov This approach benefits from the wide availability of flavones, which can be sourced from natural products or synthesized. Asymmetric hydrogenation is a preferred method due to its high atom economy. thieme-connect.com

Both transition-metal-catalyzed and non-transition-metal-catalyzed reductions have been reported. thieme-connect.com A significant challenge is to achieve selective reduction of the C=C bond without affecting the carbonyl group at C4. nih.gov Asymmetric transfer hydrogenation (ATH) has emerged as a valuable alternative to asymmetric hydrogenation (AH), offering mild reaction conditions. researchgate.net For example, ruthenium complexes have been used effectively in ATH reactions to produce chiral alcohols that serve as building blocks for flavonoid synthesis. researchgate.net

Intramolecular reactions provide a powerful means to form the heterocyclic ring of dihydroflavones. thieme-connect.com

Mitsunobu Reaction : The intramolecular Mitsunobu reaction is a classic and reliable method for stereochemical inversion and cyclization. organic-chemistry.org In the context of dihydroflavone synthesis, a suitably configured diol precursor can undergo intramolecular etherification under Mitsunobu conditions (typically involving a phosphine (B1218219) like PPh₃ and an azodicarboxylate like DEAD or DIAD) to form the flavanone ring with inversion of configuration at the reacting center. organic-chemistry.orgmdpi.comresearchgate.net This strategy offers excellent control over the resulting stereochemistry. organic-chemistry.org The reaction involves the activation of a hydroxyl group by forming a phosphonium (B103445) intermediate, which is then displaced by another nucleophilic hydroxyl group within the same molecule. organic-chemistry.org

Carbene Insertion : Another advanced strategy involves the intramolecular C–H insertion of a carbene generated from an α-diazo ketone precursor. thieme-connect.comresearchgate.net This method provides a pathway to form the C-O bond of the pyranone ring, yielding the dihydroflavone structure. researchgate.net

Development of Stereoselective Synthetic Protocolsthieme-connect.com

The development of stereoselective synthetic protocols is central to accessing enantiomerically pure flavonoids. mdpi.com The goal is to create methods that are not only highly selective but also broadly applicable to a range of substrates for producing diverse analogs, including dimethylhydroxy dihydroflavone. This has been achieved through several overarching strategies:

Organocatalysis : The use of small chiral organic molecules as catalysts has become a cornerstone of asymmetric synthesis, providing an alternative to metal-based catalysts. researchgate.net These methods are often valued for their operational simplicity and stability. thieme-connect.com

Organometallic Catalysis : Transition metal catalysis remains one of the most efficient ways to form C-C and C-O bonds with high stereocontrol, as seen in the routes from chromones. researchgate.net The development of novel chiral ligands is key to advancing this field. thieme-connect.com

Biocatalysis : While less reported for dihydroflavones, the use of enzymes offers the potential for extremely high selectivity under mild conditions. researchgate.net In nature, the enzyme chalcone isomerase performs this cyclization flawlessly to produce (2S)-flavanones. nepjol.info

These protocols are continuously refined to improve enantiomeric purity, yield, and substrate scope, making chiral dihydroflavones more accessible. mdpi.com

Optimization of Reaction Conditions and Catalyst Systemsrsc.org

Optimizing reaction conditions is a critical step to transition a synthetic method from a proof-of-concept to a practical procedure. scielo.br This involves the systematic variation of parameters to maximize yield and selectivity while minimizing reaction time and waste. scielo.brbeilstein-journals.org

Key areas of optimization include:

Catalyst and Ligand : Screening different catalysts and ligands is often the first step. For metal-catalyzed reactions, the electronic and steric properties of the ligand can dramatically affect both the rate and selectivity of the reaction. thieme-connect.com For instance, in palladium-catalyzed additions to chromones, modifying the chiral ligand structure was shown to be crucial for achieving high enantioselectivity. thieme-connect.com

Solvent and Temperature : The choice of solvent can influence reactant solubility, catalyst stability, and the transition state energies of the reaction, thereby affecting the outcome. scielo.br Similarly, temperature can impact reaction rates and, in some cases, the selectivity between competing pathways. scielo.br

Reagents and Additives : The nature and concentration of reagents, such as the oxidant in coupling reactions or acidic/basic additives, can be fine-tuned. scielo.br In some organocatalytic cyclizations of chalcones, the addition of a specific acid was found to enhance the enantiomeric excess of the final product. thieme-connect.com

Catalyst Loading : Reducing the amount of catalyst required (catalyst loading) is important for both cost and environmental reasons, especially when using expensive transition metals. thieme-connect.com Research has shown that catalyst loadings as low as 0.5 mol% can be effective in certain systems without compromising yield or selectivity. thieme-connect.com

Recent approaches even utilize machine learning and bandit optimization models to more efficiently explore the vast parameter space and identify the most robust and generally applicable reaction conditions. beilstein-journals.orgnsf.gov

Chemical Derivatization and Structural Modification for Research Probes

The development of research probes from flavonoid scaffolds, such as this compound, is a key strategy for investigating their biological targets and mechanisms of action. Chemical derivatization and structural modification are employed to introduce functionalities that enable detection, visualization, or altered biological activity. These modifications are crucial for creating tools for target identification, studying pharmacokinetics, and elucidating molecular interactions.

The core structure of a dihydroflavone possesses several sites amenable to chemical modification, including the hydroxyl groups on the A and B rings and the heterocyclic C ring. Strategic derivatization at these positions can yield a variety of research probes with tailored properties.

Derivatization Strategies for Probe Development:

Introduction of Reporter Groups: One of the primary objectives in developing research probes is the attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag. This is often achieved by leveraging the reactive hydroxyl groups of the dihydroflavone. For instance, a common strategy involves the etherification or esterification of a phenolic hydroxyl group with a linker that terminates in a reactive functional group (e.g., an amine or a carboxylic acid). This functionalized linker can then be coupled to a desired reporter molecule.

Modulation of Physicochemical Properties: Structural modifications can be introduced to alter the solubility, membrane permeability, and metabolic stability of the parent compound. For example, methylation of hydroxyl groups can increase lipophilicity, potentially enhancing cell permeability and brain exposure. rsc.org Conversely, the introduction of polar groups, such as glycosides, can increase water solubility. nih.gov

Prodrug Approaches: To improve oral bioavailability and pharmacokinetic profiles, prodrug strategies are often employed. This typically involves masking the polar hydroxyl groups with moieties that are cleaved in vivo to release the active parent compound. Ester and carbamate (B1207046) modifications of the catechol ring of 7,8-dihydroxyflavone (B1666355), a close analog of this compound, have been successfully used to create prodrugs with enhanced therapeutic efficacy. pnas.org

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies: The systematic synthesis of analogs with varied substitution patterns on the A and B rings is fundamental to understanding the structural requirements for biological activity. For instance, studies on 7,8-dihydroxyflavone have shown that the 7,8-dihydroxy groups are crucial for its agonistic effect on the TrkB receptor. acs.orgnih.gov The synthesis of derivatives with different substituents at the 4'-position of the B-ring has led to the identification of compounds with enhanced potency. acs.orgnih.gov

Detailed Research Findings:

Research into the derivatization of flavonoids has yielded a wealth of information on how structural changes impact their function as research probes.

Fluorescent Probes: The intrinsic fluorescence of some flavonoids can be weak. Derivatization can enhance fluorescence properties. For example, complexation with metal ions like aluminum has been shown to significantly enhance the fluorescence of flavonols with a free 3-hydroxyl group, enabling their sensitive detection in biological samples. researchgate.net Furthermore, flavonoid structures can be modified to act as fluorescent probes for specific analytes. For instance, flavonoid-based probes have been designed for the detection of cysteine through a Michael addition-cyclization-removal mechanism, resulting in the formation of a highly fluorescent flavonol derivative. researchgate.net

Probes for Studying Protein Binding: The interaction of flavonoids with proteins, such as serum albumin, can be investigated using fluorescence quenching techniques. mdpi.com By observing the quenching of the intrinsic fluorescence of the protein upon binding of the flavonoid, binding constants and mechanisms can be determined.

The following tables summarize common derivatization strategies and the resulting research probes based on flavonoid scaffolds.

Table 1: Chemical Derivatization Strategies for Flavonoid-Based Research Probes

Derivatization StrategyTarget Position(s)PurposeExample Application
Etherification/Esterification Phenolic Hydroxyls (e.g., C-7, C-8, C-4')Attachment of linkers for reporter groupsCoupling to fluorophores or biotin
Glycosylation Phenolic HydroxylsIncrease water solubilityImprove bioavailability for in vitro studies
Methylation Phenolic HydroxylsIncrease lipophilicity, metabolic stabilityEnhance cell permeability and brain penetration
Acylation (Prodrugs) Phenolic HydroxylsImprove oral bioavailabilityCreation of ester or carbamate prodrugs
Chalcone Synthesis & Cyclization Core Scaffold SynthesisCreation of diverse analogsStructure-Activity Relationship (SAR) studies
Suzuki-Miyaura Coupling Halogenated Flavone (B191248) CoreIntroduction of aryl or heteroaryl groupsExploration of B-ring substitutions

Table 2: Examples of Flavonoid-Derived Research Probes and Their Applications

Probe TypeParent Flavonoid ScaffoldModificationResearch Application
Fluorescent Probe FlavonolComplexation with Al³⁺HPLC-based quantification of flavonols in biological fluids researchgate.net
Cysteine Sensor Flavone derivative with acrylate (B77674) groupMichael addition with cysteineDetection and imaging of cysteine in cells researchgate.net
Prodrug 7,8-DihydroxyflavoneEsterification/Carbamoylation of hydroxylsEnhanced oral bioavailability and therapeutic efficacy pnas.org
Potent Agonist 7,8-DihydroxyflavoneIntroduction of 4'-dimethylamino groupIncreased TrkB agonistic activity for neurogenesis studies acs.orgnih.gov
Anti-proliferative Agent DihydroxyflavoneThionation of C-4 carbonyl, methylation of hydroxylsInvestigation of anticancer mechanisms rsc.org

These examples, while not exclusively on this compound, illustrate the versatile chemical strategies that can be applied to this and related flavonoid structures to generate powerful research probes for biological and medicinal chemistry investigations.

Molecular and Cellular Mechanism Research in Vitro Studies

Investigation of Molecular Targets in Cellular Systems

In vitro research has begun to elucidate the molecular interactions of dimethylhydroxy dihydroflavone and related flavanone (B1672756) compounds, revealing their potential to modulate key cellular components involved in various physiological processes. These studies focus on how these molecules interact with specific enzymes and cellular receptors, thereby influencing signaling cascades that govern cellular behavior.

Enzyme Modulation and Inhibition Studies

Flavonoids, the class of compounds to which this compound belongs, are recognized for their ability to interact with and modulate the activity of various enzymes. While direct studies on this compound are limited, research on analogous flavones provides insight into potential enzymatic targets. For instance, the related compound 7,8-dihydroxyflavone (B1666355) has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models. nih.gov This inhibition curtails the production of pro-inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2. nih.gov The mechanism of action for many flavonoids involves direct binding to the active site of enzymes or allosteric regulation, altering their catalytic efficiency.

A synthetic flavanone, trans-3,4'-Dimethyl-3-hydroxyflavanone, has been found to reduce the activity of urokinase-type plasminogen activator (uPA) on the surface of human keratinocytes. nih.gov uPA is a critical enzyme in the activation cascade of transforming growth factor-beta2 (TGF-β2), a cytokine involved in cell growth and differentiation. nih.gov By suppressing uPA activity, this flavanone effectively decreases the levels of active TGF-β2. nih.gov

Table 1: Investigated Enzyme Targets of Related Flavonoids

FlavonoidEnzyme TargetObserved Effect
7,8-DihydroxyflavoneInducible Nitric Oxide Synthase (iNOS)Inhibition of expression
7,8-DihydroxyflavoneCyclooxygenase-2 (COX-2)Inhibition of expression
trans-3,4'-Dimethyl-3-hydroxyflavanoneUrokinase-type Plasminogen Activator (uPA)Reduction of activity

Receptor Interactions and Signaling Cascade Interventions

Beyond direct enzyme modulation, flavonoids can interact with cellular receptors, initiating or inhibiting downstream signaling pathways. Studies on a variety of flavone (B191248) derivatives have demonstrated their ability to bind to adenosine (B11128) receptors, specifically the A1, A2A, and A3 subtypes. nih.gov The affinity for these receptors is influenced by the chemical structure of the flavone, including the presence and position of hydroxyl and methoxy (B1213986) groups. nih.gov For example, methylation of the hydroxyl groups on some flavones has been shown to enhance their affinity for the A3 adenosine receptor. nih.gov

Adenosine receptors are G protein-coupled receptors that play significant roles in various physiological processes, including inflammation and cellular communication. nih.gov By binding to these receptors, flavonoids can act as antagonists, blocking the effects of endogenous adenosine. nih.gov This can lead to the modulation of intracellular signaling cascades, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The compound 7,8-dihydroxyflavone, for example, has been observed to suppress the activation of NF-κB and the phosphorylation of MAPKs. nih.gov

Cellular Pathway Modulations in Controlled In Vitro Models

The interactions of this compound and its analogs at the molecular level translate into broader effects on cellular pathways, as demonstrated in various in vitro models. These studies highlight the compound's potential to influence cell proliferation, adhesion, and repair mechanisms.

Mechanisms of Hair Bulb Keratinocyte Proliferation

Research into the effects of flavanones on hair follicle cells has revealed specific mechanisms that promote hair growth. A notable study on trans-3,4'-Dimethyl-3-hydroxyflavanone, a compound structurally similar to this compound, demonstrated its ability to enhance the growth of hair. nih.gov The primary mechanism identified is the suppression of active transforming growth factor-beta2 (TGF-β2). nih.gov TGF-β2 is a known inhibitor of hair follicle growth and its reduction can lead to the proliferation of hair bulb keratinocytes.

The study found that this synthetic flavanone does not directly impact the production of total TGF-β2 but rather interferes with its activation cascade. nih.gov Specifically, it reduces the activity of the urokinase-type plasminogen activator (uPA) on the surface of keratinocytes. nih.gov As uPA is the rate-limiting enzyme in the conversion of inactive TGF-β2 to its active form, its inhibition by the flavanone leads to a decrease in active TGF-β2 levels. nih.gov This, in turn, promotes the proliferation of keratinocytes in the hair bulb, a critical step in the anagen (growth) phase of the hair cycle.

Regulation of Adhesion Molecule Synthesis and Organization

The integrity and function of the skin are highly dependent on the complex architecture of the dermal-epidermal junction, which is maintained by various adhesion molecules, including laminin (B1169045) 5 and collagen IV. nih.govnih.gov In vitro studies have shown that flavonoids can influence the environment of the extracellular matrix.

Laminin 5 is a key component of the anchoring filaments that ensure the stable attachment of basal keratinocytes to the underlying dermis. nih.gov It plays a crucial role in initiating the formation of hemidesmosomes, which are essential for epidermal cell adhesion. nih.gov Studies have demonstrated that the addition of exogenous laminin 5 to skin equivalent models can accelerate the formation of the lamina densa, a layer of the basement membrane where collagen IV is a major constituent. nih.gov

Collagen IV is the primary collagen found in the basement membrane, forming a sheet-like network that provides structural support. nih.govzeta-corp.com The synthesis and organization of collagen IV are critical for the stability of the dermal-epidermal junction. core.ac.uk While direct evidence of this compound regulating laminin 5 and collagen IV is not yet established, the known roles of these proteins in skin architecture suggest that compounds influencing keratinocyte function could indirectly affect their synthesis and organization.

Table 2: Adhesion Molecules and Their Function in the Dermal-Epidermal Junction

Adhesion MoleculePrimary FunctionLocation
Laminin 5Anchors basal keratinocytes to the dermis, initiates hemidesmosome formation. nih.govAnchoring filaments of the basement membrane. nih.gov
Collagen IVProvides structural support and forms a sheet-like network. nih.govzeta-corp.comLamina densa of the basement membrane. nih.gov

Modulation of Cellular Repair Systems

Flavonoids are generally recognized for their potential to stimulate cellular repair systems. nih.gov This can encompass a range of mechanisms, including the enhancement of DNA repair pathways. Cells possess sophisticated DNA repair mechanisms to counteract damage from endogenous and exogenous sources. nih.gov Two major pathways are Base Excision Repair (BER) and Nucleotide Excision Repair (NER). nih.gov

BER typically addresses damage to a single base caused by oxidation, deamination, or alkylation. nih.gov NER, on the other hand, corrects larger, helix-distorting lesions. nih.gov In vitro studies using cell-free extracts have shown that the repair of DNA damage induced by certain environmental toxins involves both BER and NER pathways. nih.gov While specific studies on this compound's direct role in these pathways are pending, the general antioxidative and protective properties attributed to flavonoids suggest a potential to support and enhance these vital cellular maintenance processes.

Mechanistic Studies of Antioxidant Activity in Cell-Based Assays

In vitro studies have elucidated the mechanisms by which this compound exerts its antioxidant effects at the cellular level. These investigations have focused on its ability to directly scavenge reactive oxygen species (ROS) and to modulate the endogenous antioxidant response systems within cells.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

This compound has demonstrated the ability to directly neutralize various reactive oxygen species. This scavenging activity is a key component of its antioxidant properties. Cell-based assays have been instrumental in characterizing these mechanisms. For instance, studies have shown that certain functionalized fullerene materials can intercept major physiologically relevant ROS, including the superoxide (B77818) radical anion (O₂⁻), singlet oxygen, and the hydroxyl radical (HO•). nih.gov This broad-spectrum scavenging capability is crucial in protecting cells from oxidative damage. nih.gov

The interaction with specific ROS can be quantified using various in vitro assays. For example, the hydrogen peroxide (H₂O₂) scavenging activity of compounds can be measured using methods involving 1,10-phenanthroline (B135089) and ferrous ammonium (B1175870) sulfate. antiox.org Such assays provide a means to determine the specific ROS-neutralizing capacity of a compound. The ability to scavenge different types of ROS is an important characteristic of antioxidants, as it allows them to counteract a wide range of oxidative threats within a biological system. nih.gov

The chemical structure of a flavonoid, including the presence and position of hydroxyl and methyl groups, significantly influences its electron affinity and, consequently, its free radical-scavenging capabilities. nih.gov These structural features determine the molecule's ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Modulation of Cellular Oxidative Stress Responses

Beyond direct ROS scavenging, this compound can also influence the cell's own defense mechanisms against oxidative stress. This involves the modulation of signaling pathways that regulate the expression of antioxidant enzymes. A key pathway in this response is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. invivogen.com

When cells are exposed to oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. invivogen.com This results in an increased synthesis of protective proteins, including enzymes like superoxide dismutase (SOD) and catalase. researchgate.net

In vitro models, such as HEK293 cells engineered with an ARE-driven reporter gene, allow for the monitoring of Nrf2 activation in response to potential antioxidant compounds. invivogen.com Studies have shown that some compounds can induce the expression of antioxidant genes, indicating an activation of the cellular antioxidant response. researchgate.net For example, the mRNA expression levels of ROS-related genes like superoxide dismutase and catalase can be quantified by qRT-PCR to assess the cellular response to an antioxidant. researchgate.net This upregulation of endogenous antioxidant defenses provides a more sustained protection against oxidative damage compared to direct scavenging alone.

Mechanistic Studies of Anti-Inflammatory Activity in Cellular Models

The anti-inflammatory properties of this compound have been investigated in various in vitro cellular models. These studies have provided insights into the molecular mechanisms underlying its ability to mitigate inflammatory responses, primarily through the attenuation of pro-inflammatory cytokine production and the modulation of immune cell activity and signaling pathways.

Attenuation of Pro-Inflammatory Cytokine Production

A hallmark of inflammation is the excessive production of pro-inflammatory cytokines. Research has shown that certain flavonoids can significantly inhibit the production of key inflammatory mediators. semanticscholar.org In vitro experiments using peripheral blood cells stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation, have demonstrated that some flavonoids can reduce the secretion of interleukin (IL)-1β, IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α). semanticscholar.org

The mechanism often involves the modulation of intracellular signaling cascades that lead to the transcription of cytokine genes. For instance, the activation of Toll-like receptors (TLRs) by LPS triggers signaling pathways that converge on the activation of transcription factors like NF-κB, which is a master regulator of inflammatory gene expression. cellsignal.comthermofisher.com By interfering with these pathways, this compound can effectively dampen the inflammatory response at a molecular level. The ability to moderate cytokine production is a key aspect of its anti-inflammatory potential. frontiersin.org

The following table summarizes the effects of certain flavonoids on pro-inflammatory cytokine production in LPS-stimulated whole blood cultures. semanticscholar.org

CytokineEffect of Flavonoids
IL-1βSignificantly inhibited by quercetin, naringenin (B18129), naringin, and diosmetin
TNF-αSignificantly inhibited by quercetin, naringenin, naringin, and diosmetin
IL-6Significantly inhibited by quercetin, naringenin, naringin, and diosmetin
IL-8Significantly inhibited by quercetin, naringenin, naringin, and diosmetin

Influence on Immune Cell Activity and Signaling Pathways

The anti-inflammatory effects of this compound also extend to its influence on the activity and signaling of various immune cells. Immune cells communicate and respond to threats through complex signaling networks. qiagen.com Key pathways involved in immune cell activation include the JAK/STAT, MAPK, and NF-κB signaling pathways. cellsignal.comnih.gov

In vitro studies using phosphospecific flow cytometry have allowed for the detailed analysis of single-cell phosphoprotein responses in different immune cell types, such as B cells, T cells, and myeloid cells, upon stimulation. nih.gov This technique helps to create profiles of signaling pathway activation. nih.gov It has been observed that certain compounds can modulate these signaling cascades, thereby altering the functional response of immune cells. nih.gov For example, some agents can skew the differentiation of monocytes towards a non-inflammatory phenotype. frontiersin.org

Furthermore, the activation of T cells, a critical event in adaptive immunity, is orchestrated by the T-cell receptor (TCR) signaling pathway. thermofisher.com This pathway involves a cascade of phosphorylation events mediated by Src family and Syk family tyrosine kinases. cellsignal.com By influencing these signaling events, flavonoids can modulate T-cell activation and subsequent immune responses. nih.gov This immunomodulatory effect, which can include the induction of regulatory B and T cells, is a crucial component of the anti-inflammatory action of this compound. nih.gov

Exploration of Other Biological Activities in In Vitro Models

In addition to its well-documented antioxidant and anti-inflammatory properties, in vitro studies have begun to explore a wider range of biological activities for this compound and related flavonoid compounds. These investigations have revealed potential therapeutic applications in diverse areas such as neurodegenerative diseases and metabolic disorders. nih.govmdpi.com

A variety of in vitro assays are employed to screen for these activities. For instance, the inhibitory potential against enzymes like acetylcholinesterase (AChE), which is relevant to Alzheimer's disease, has been evaluated. nih.govmdpi.com Similarly, the anti-α-amylase and anti-xanthine oxidase activities suggest a role in managing hyperglycemia and gout, respectively. nih.gov

The following table provides a summary of various biological activities of flavones investigated in vitro. nih.gov

Biological ActivityTarget Enzyme/AssayFinding
Anti-α-amylaseα-amylase inhibition assayM5 and M13 were the most active inhibitors. nih.gov
Anti-acetylcholinesteraseAcetylcholinesterase inhibition assayM7 presented interesting activity. nih.gov
Anti-xanthine oxidaseXanthine oxidase inhibition assayM17 was a potent inhibitor. nih.gov
AnticancerMTT assay on various cancer cell linesActivity observed against HCT-116, MCF7, OVCAR-3, IGROV-1, and SKOV-3 cells. nih.gov

These screening studies provide a foundation for further, more detailed mechanistic investigations into the diverse biological effects of this compound.

Structure Activity Relationship Sar and Computational Chemistry Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgwikipedia.org For flavonoids, QSAR models are developed to predict activities such as antioxidant, anti-inflammatory, and enzyme inhibitory effects. nih.govresearchgate.netingentaconnect.com

The process involves several key steps:

Data Set Collection : A dataset of flavonoid compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. biointerfaceresearch.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional descriptors, topological indices, and quantum-chemical parameters. longdom.orgnih.gov

Model Development : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.govresearchgate.net

Validation and Prediction : The model's statistical significance and predictive power are rigorously validated using techniques like cross-validation and external test sets. nih.govnih.gov Once validated, the model can be used to predict the activity of new or hypothetical flavonoid structures, including derivatives of Dimethylhydroxy dihydroflavone, guiding synthetic efforts toward more potent compounds. nih.govnih.gov

QSAR studies on flavonoids have consistently shown that the position of hydroxyl groups, the molecule's shape, and electronic properties like the energy of the highest occupied molecular orbital (HOMO) are critical for predicting biological activity. scilit.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific protein target. nih.gov This simulation provides insights into the binding affinity, mode of interaction, and key amino acid residues involved in forming the ligand-protein complex. researchgate.net

Docking studies on related dihydroxyflavones, such as 7,8-dihydroxyflavone (B1666355) (7,8-DHF), have been performed on various protein targets, including:

Tyrosine Kinase Receptor B (TrkB) : Docking simulations revealed that 7,8-DHF binds to the TrkB-D5 domain, with interactions involving residues such as Lys312, Leu315, and Glu326. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : 7,8-DHF was found to interact with the kinase domain of VEGFR2, forming hydrogen bonds with residues like Cys917 and engaging in pi-stacking interactions with others. nih.govnih.gov

Cyclooxygenase-2 (COX-2) : Flavonoids have been docked into the active site of COX-2, an enzyme involved in inflammation, identifying key interactions with residues like Tyr130 and Arg44. nih.gov

These simulations help to rationalize the observed biological activity and provide a structural basis for designing derivatives with improved binding affinity and selectivity. The binding energy (often expressed in kcal/mol) calculated from docking can be used to rank potential inhibitors. nih.gov

Target ProteinKey Interacting Residues (for 7,8-DHF)Predicted Binding Energy (kcal/mol)Reference
TrkB-D5Lys312, Pro313, Ala314, Leu315, Glu326, Cys331-5.71 nih.gov
VEGFR2Ala864, Cys917, Leu1033-7.76 nih.gov

Computational Approaches to Conformational Analysis and Molecular Dynamics

The three-dimensional shape (conformation) of a flavonoid is crucial for its interaction with biological targets. Computational methods are used to explore the conformational landscape and dynamics of these molecules.

Conformational Analysis : Techniques like Density Functional Theory (DFT) are employed to determine the most stable, low-energy conformations of flavonoids. cdnsciencepub.comacs.org These studies analyze the rotation around single bonds, particularly the bond connecting the B-ring to the C-ring, to understand the molecule's flexibility and preferred spatial arrangement. nih.gov For 7,8-dihydroxyflavone, computational analysis has identified that interactions between hydroxyl groups and the heterocyclic ring can stabilize specific planar or near-planar conformations. cdnsciencepub.com

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the molecular system over time, mimicking physiological conditions. tandfonline.comtandfonline.com When a flavonoid is docked to a protein, an MD simulation can be run on the complex to assess its stability. nih.govmdpi.com Key parameters analyzed include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein backbone or ligand atoms over time, indicating the stability of the complex. A stable RMSD plot suggests a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF) : Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that become more rigid upon ligand binding. nih.govmdpi.com

MD simulations have confirmed the stability of complexes between flavonoids and proteins like TrkB and VEGFR2, validating the interactions predicted by molecular docking. researchgate.netnih.gov

Elucidation of Key Structural Determinants for Activity

SAR studies identify the specific functional groups and structural features of a molecule that are responsible for its biological effects. For the dihydroflavone subclass, several key determinants have been elucidated through extensive research.

The biological activity of flavonoids is highly dependent on the number and location of hydroxyl (-OH) and methyl (-CH₃) groups on their aromatic rings. nih.govnih.gov

Hydroxyl Groups : The presence and position of -OH groups are critical for many activities, particularly antioxidant effects. nih.gov

An ortho-dihydroxy (catechol) structure on the B-ring is a strong determinant of antioxidant and radical-scavenging capacity. nih.gov

A hydroxyl group at the C7 position on the A-ring is often important for anti-inflammatory and enzyme inhibitory activities. nih.govnih.gov

The 3-hydroxyl group on the C-ring can also significantly influence activity, and its substitution often leads to a marked decrease in effects like metal chelation. nih.govresearchgate.net

Methyl Groups : Methylation of hydroxyl groups (forming a methoxy (B1213986) group) or addition of methyl groups to the carbon skeleton can modulate a compound's properties. Methylation generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes. In some cases, specific methoxy groups, such as at the C7 position, have been shown to enhance anti-inflammatory activity. nih.gov The presence of methyl groups, as in this compound, influences its steric and electronic profile, thereby affecting its interaction with protein targets.

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in biological activity because biological targets like enzymes and receptors are chiral. mdpi.com Dihydroflavones, including this compound, possess two chiral centers at the C2 and C3 positions of the C-ring. nih.gov This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

The (2R,3R) and (2S,3S) isomers are enantiomers with a trans relationship between the B-ring at C2 and the hydroxyl group at C3. nih.gov

The (2R,3S) and (2S,3R) isomers are enantiomers with a cis relationship.

The specific stereochemistry is critical for a proper fit into a chiral biological binding site. Often, only one stereoisomer is significantly active. For many naturally occurring flavanonols, the (2R,3R) configuration is the most biologically active form. nih.gov For instance, the IUPAC name for a specific isomer of the subject compound is (2R,3R)-3-hydroxy-3-methyl-2-(4-methylphenyl)-2H-chromen-4-one, highlighting the importance of this specific spatial arrangement for its defined properties and interactions. nih.gov

When comparing compounds within the dihydroflavone (also known as flavanone) subclass, several structural features are consistently linked to activity:

C2-C3 Bond : The single bond between C2 and C3 in dihydroflavones distinguishes them from flavones, which have a double bond. This saturation makes the C-ring non-planar and introduces chirality, which is a critical factor for selective biological interactions.

Substitution Patterns : As with other flavonoids, the hydroxylation and methylation patterns on the A and B rings are primary determinants of activity. Comparative studies show that increasing the number of hydroxyl groups can enhance antioxidant activity, but the specific positions are crucial for receptor-mediated effects. nih.gov

The 4-oxo group : The carbonyl (keto) group at the C4 position is generally considered essential for the biological activity of many flavonoids, as it can act as a hydrogen bond acceptor in ligand-protein interactions. nih.gov

By comparing the activities of various dihydroflavone derivatives, researchers can build comprehensive SAR models that guide the design of new compounds with optimized potency and selectivity.

Emerging Research Directions and Advanced Methodological Development

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) in Compound Characterization

Advanced omics technologies offer a holistic view of the molecular landscape within a biological system, providing unprecedented detail on the interactions between a compound and the host. The application of these technologies is crucial for elucidating the mechanisms of action of dimethylhydroxy dihydroflavone.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of this compound, metabolomics can be employed to:

Identify Metabolic Transformations: Untargeted metabolomics analysis, utilizing techniques like liquid chromatography-mass spectrometry (LC-MS/MS), can identify the metabolites formed from this compound within a biological system. creative-proteomics.com This provides insights into its bioavailability, and the metabolic pathways it enters.

Elucidate Mechanisms of Action: By comparing the metabolic profiles of cells or organisms treated with this compound to untreated controls, researchers can identify perturbed metabolic pathways. For instance, a study on flavonoids in rapeseed varieties identified 18 differentially abundant flavonoid features that were linked to specific metabolic pathways. mdpi.com A similar approach for this compound could reveal its impact on cellular metabolism, pointing towards its mechanism of action.

Discover Biomarkers of Effect: Changes in the metabolome following exposure to this compound can lead to the discovery of biomarkers that indicate a biological response to the compound.

A combined metabolomic and transcriptomic analysis of flavonoid biosynthesis in various plants has successfully identified hundreds of flavonoid compounds and the genes responsible for their production. frontiersin.orgfrontiersin.org This dual approach provides a powerful tool for understanding the broader biological context in which a compound like this compound might act.

TechnologyApplication in this compound ResearchKey Insights
Metabolomics Identification of metabolic products and affected pathways.Bioavailability, mechanism of action, biomarker discovery.
Proteomics Identification of protein targets and downstream signaling.Drug-target interactions, cellular response pathways.
Transcriptomics Analysis of gene expression changes.Genetic regulation, upstream signaling pathways.

Proteomics , the large-scale study of proteins, is another critical tool. Unbiased, mass spectrometry-based proteomic studies can quantitatively examine thousands of proteins at once. nih.gov For this compound, proteomics can:

Identify Direct Protein Targets: Techniques like proteome integral solubility alteration (PISA) can identify the direct protein targets of a small molecule. A study on a dihydroflavonoid glycoside identified 97 proteins that were affected by the compound, revealing its primary mechanism of action. researchgate.net

Map Downstream Signaling Pathways: By analyzing changes in the proteome of cells treated with this compound, researchers can map the downstream signaling pathways that are activated or inhibited. This provides a detailed picture of the cellular response to the compound.

Understand Post-Translational Modifications: Proteomics can detect changes in protein post-translational modifications, such as phosphorylation and ubiquitination, which are critical for cellular signaling and are often modulated by bioactive compounds. nih.gov

The integration of metabolomics and proteomics provides a synergistic approach to understanding the biological activity of this compound, from its initial interaction with protein targets to its ultimate effects on cellular metabolism.

Development of Novel In Vitro Models for Complex Biological Systems

To accurately predict the in vivo effects of this compound, sophisticated in vitro models that better recapitulate human physiology are essential. Traditional 2D cell cultures often fail to capture the complexity of native tissues.

Recent advancements in in vitro modeling include:

3D Organoids and Spheroids: These models, grown from stem cells or primary tissues, self-organize into three-dimensional structures that mimic the architecture and function of organs. They provide a more realistic environment for testing the efficacy and metabolism of compounds like this compound.

Organs-on-a-Chip: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the physiological environment of an organ. They allow for the study of complex physiological responses and can be interconnected to model multi-organ systems.

Dynamic In Vitro Digestion Models: For assessing the bioaccessibility of orally administered compounds, dynamic in vitro models that simulate the conditions of the gastrointestinal tract are being developed. These models are crucial for studying the stability and microbial metabolization of phenolic compounds. mdpi.comvtt.fi

The use of these advanced in vitro models will enable a more accurate assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound and provide more reliable predictions of its in vivo behavior. A study on the in vitro bioaccessibility of phenolic compounds from grape pomace extract demonstrated the utility of these models in determining the release and availability of bioactive molecules. mdpi.com

Application of Chemoinformatics and Artificial Intelligence in Compound Discovery and Optimization

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.gov These computational tools can be powerfully applied to the study of this compound.

Key applications include:

Virtual Screening and Target Identification: AI algorithms can screen vast libraries of compounds to predict their binding affinity to specific protein targets. polyphenols-site.com This can help to identify the most likely biological targets of this compound and to discover other similar compounds with potentially higher activity.

Predictive Modeling of Bioactivity: Machine learning models can be trained on existing data to predict the biological activities of new compounds. cas.org For example, a deep learning-based model successfully identified the flavonoid troxerutin (B1681598) as a potential antagonist of the TRPV1 channel. mdpi.com Such models could be used to predict the various potential therapeutic effects of this compound.

ADMET Prediction: Chemoinformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound in silico. mdpi.com This allows for the early identification of potential liabilities and guides the chemical modification of the compound to improve its drug-like properties.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. Based on the structure and known activities of this compound, these models could propose novel derivatives with enhanced potency or improved safety profiles.

The integration of these computational approaches can significantly reduce the time and cost associated with traditional drug discovery pipelines. A computational study on the anti-cancer potential of flavonoids used molecular docking and dynamics simulations to identify promising candidates against cyclin-dependent kinase 8. nih.gov

Computational ApproachApplication to this compoundPotential Outcome
Virtual Screening Docking against protein target libraries.Identification of primary biological targets.
Machine Learning Predicting bioactivity based on structure.Prioritization for experimental testing.
ADMET Prediction In silico profiling of drug-like properties.Guidance for chemical optimization.
Generative AI Designing novel molecular structures.Discovery of new, improved derivatives.

Strategies for Overcoming Research Challenges (e.g., low natural abundance, complex isolation)

While this compound is a synthetic compound, research on its natural analogs often faces significant hurdles that can also inform strategies for its development.

Low Natural Abundance: Many bioactive flavonoids are found in very low concentrations in plants, making their extraction for research purposes difficult and expensive. This challenge highlights the advantage of synthetic routes for producing this compound, which allows for the generation of larger quantities for extensive testing.

Complex Isolation and Purification: The isolation of specific flavonoids from complex plant extracts can be a laborious process. Advanced extraction and separation techniques, such as microwave-assisted extraction and high-performance liquid chromatography (HPLC), are continuously being optimized to improve efficiency. nih.gov For synthetic compounds like this compound, these purification techniques are still critical for ensuring high purity.

Poor Bioavailability: A significant challenge for many flavonoids is their low bioavailability due to poor water solubility and rapid metabolism. mdpi.com Strategies to overcome this include:

Chemical Modification: The structure of this compound can be rationally modified to enhance its solubility and metabolic stability.

Advanced Formulation: The development of novel drug delivery systems, such as nanoparticles, liposomes, and nanosuspensions, can improve the absorption and therapeutic efficacy of flavonoids. researchgate.net

Biosynthesis: While not directly applicable to a synthetic compound, research into the biosynthesis of flavonoids in microorganisms is a promising avenue for producing natural flavonoids and their derivatives in a more sustainable and scalable manner. mdpi.com

By addressing these challenges through a combination of chemical synthesis, advanced formulation, and computational design, the therapeutic potential of this compound can be more effectively realized.

Q & A

Q. How should researchers design experiments to assess the role of this compound in flavonoid biosynthesis pathways?

  • Methodological Answer: Use gene knockout/knockdown models (e.g., CRISPR-Cas9) in plants or microbial systems. Monitor intermediate accumulation via UPLC-QTOF-MS and correlate with transcriptomic data (e.g., RNA-seq of structural genes like CHS, F3H, and DFR) .

Q. What statistical methods are suitable for analyzing dose-dependent effects of this compound in cell-based assays?

  • Methodological Answer: Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Validate reproducibility across ≥3 biological replicates .

Q. How can researchers address poor solubility of this compound in aqueous assays?

  • Methodological Answer: Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes. Characterize solubility via phase diagrams and validate bioactivity in parallel with solvent-only controls to exclude artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.